molecular formula C9H14N2S B034488 1,3-Dimethyl-2-(2-thienyl)imidazolidine CAS No. 104208-13-1

1,3-Dimethyl-2-(2-thienyl)imidazolidine

Cat. No. B034488
M. Wt: 182.29 g/mol
InChI Key: HIHONCXGFIYIJX-UHFFFAOYSA-N
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Patent
US06566366B1

Procedure details

23.5 g (267 mmol) of N,N′-dimethylethylenediamine were dissolved in 300 ml of toluene and treated with 29.8 g (266 mmol) of thiophene-2-carbaldehyde. The clear mixture was refluxed for 4 hours using a Dean-Stark trap. After that time 4.9 ml of water had separated in the trap. After cooling, the solution was filtered and evaporated. The oily residue was destined in vacuo. Yield: 45 g.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]=O>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH3:6])[CH:12]1[C:8]1[S:7][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
29.8 g
Type
reactant
Smiles
S1C(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The clear mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After that time 4.9 ml of water had separated in the trap
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
CN1C(N(CC1)C)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.